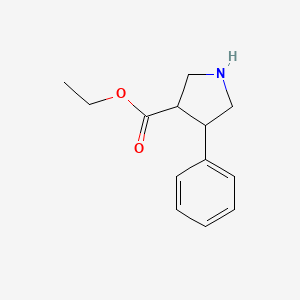

Ethyl 4-phenylpyrrolidine-3-carboxylate

Description

Significance of Substituted Pyrrolidine (B122466) Architectures in Heterocyclic Chemistry

Substituted pyrrolidine architectures are among the most important heterocyclic motifs in medicinal chemistry and drug discovery. rsc.org The non-planar, puckered nature of the ring and the potential for multiple stereocenters enable the creation of structurally diverse molecules with finely tuned biological activities. rsc.org The pyrrolidine nucleus is a key structural component in numerous pharmaceuticals, demonstrating a wide range of therapeutic applications. mdpi.com For instance, it is found in ACE inhibitors like Captopril, various antibiotics, and central nervous system agents. mdpi.comresearchgate.net

The versatility of the pyrrolidine scaffold extends beyond its role as a pharmacophore. Pyrrolidine derivatives, especially those derived from the chiral amino acid L-proline, are widely employed as highly effective organocatalysts in asymmetric synthesis, facilitating the stereoselective formation of complex molecules. rsc.org The nitrogen atom within the ring imparts basicity and nucleophilicity, providing a reactive handle for further functionalization, a feature heavily exploited in synthetic chemistry. rsc.org In fact, a statistical analysis of FDA-approved drugs revealed that the pyrrolidine ring is one of the most common five-membered non-aromatic nitrogen heterocycles. rsc.org

Table 1: Examples of Marketed Drugs Containing the Pyrrolidine Scaffold

| Drug Name | Therapeutic Class | Structural Contribution of Pyrrolidine Ring |

|---|---|---|

| Captopril | ACE Inhibitor | The pyrrolidine ring is integral to the molecule's ability to bind to the active site of the angiotensin-converting enzyme. |

| Anisomycin | Antibiotic / Antineoplastic | A substituted pyrrolidine forms the core of this natural product, essential for its biological activity. researchgate.net |

| Clindamycin | Antibiotic | Contains a proline derivative linked to an amino sugar. |

| Procyclidine | Anticholinergic | Used to treat Parkinsonism, the pyrrolidine ring is a key part of the pharmacophore. |

| Nicotine | Alkaloid / Stimulant | A naturally occurring alkaloid featuring an N-methylpyrrolidine ring linked to a pyridine (B92270) ring. nih.gov |

Overview of Ethyl 4-Phenylpyrrolidine-3-Carboxylate as a Strategic Synthetic Target and Versatile Building Block

Ethyl 4-phenylpyrrolidine-3-carboxylate is a disubstituted pyrrolidine that represents a strategically important synthetic target. Its structure incorporates several key features: a pyrrolidine core, a phenyl group at the C4 position, and an ethyl carboxylate group at the C3 position. This specific arrangement of functional groups makes it and its derivatives valuable precursors for more complex, biologically active molecules. The 4-arylpyrrolidine-3-carboxylic acid framework is considered a key chiral building block for the synthesis of various compounds. researchgate.net

The synthesis of this scaffold often relies on powerful and stereoselective methods of modern organic chemistry. One of the most effective strategies for constructing highly functionalized pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. researchgate.net For instance, a practical and efficient asymmetric synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, the parent acid of the target ester, has been established. researchgate.net This synthesis starts from commercially available chiral precursors and proceeds through a key step involving the stereospecific cyclization via an aziridinium (B1262131) ion intermediate. researchgate.net The resulting carboxylic acid can then be subjected to standard esterification conditions with ethanol (B145695) to yield the target compound, Ethyl 4-phenylpyrrolidine-3-carboxylate.

As a versatile building block, Ethyl 4-phenylpyrrolidine-3-carboxylate offers multiple points for chemical modification:

The Nitrogen Atom: The secondary amine (N-H) is nucleophilic and can be readily functionalized through N-alkylation, N-acylation, N-arylation, or sulfonylation to introduce a wide variety of substituents.

The Ester Group: The ethyl carboxylate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to a primary alcohol. This provides access to a diverse range of derivatives.

The Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the phenyl moiety, further diversifying the molecular architecture.

This inherent reactivity makes the molecule a valuable intermediate for creating libraries of compounds for screening in drug discovery programs, particularly in the search for novel therapeutics.

Historical Context and Evolution of Pyrrolidine Ring System Synthesis

The synthesis of the pyrrolidine ring system has a rich history, evolving from classical, often harsh and low-yielding methods to highly sophisticated and efficient modern strategies. The discovery of pyrrolidine dates back to the early 20th century, with the first synthetic methods emerging in the 1920s. researchgate.net These initial approaches were often complex and lacked scalability and stereocontrol. researchgate.net

The field has seen significant advancements, driven by the demand for enantiomerically pure and structurally complex pyrrolidine derivatives for pharmaceutical applications. A major breakthrough was the development and application of the 1,3-dipolar cycloaddition reaction, which allows for the direct construction of the five-membered ring with excellent control over stereochemistry. rsc.org This method, particularly involving azomethine ylides, has become a cornerstone of pyrrolidine synthesis.

Further evolution has led to the development of other powerful synthetic methodologies:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyrrolidine ring, offering high efficiency and atom economy. nih.gov

Catalytic Methods: The use of transition metal catalysts and organocatalysts has enabled new pathways for pyrrolidine synthesis, often with high enantioselectivity. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry. rsc.org

Functionalization of Chiral Precursors: A widely used approach involves starting with readily available chiral building blocks, such as the amino acids L-proline and 4-hydroxyproline (B1632879), and modifying the existing pyrrolidine ring. mdpi.comnih.gov

This progression from classical cyclization reactions to modern catalytic, asymmetric, and multicomponent strategies has provided chemists with a powerful and versatile toolkit for the synthesis of diverse and complex pyrrolidine-containing molecules.

Table 2: Evolution of Synthetic Methodologies for the Pyrrolidine Ring

| Era / Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Classical Synthesis (Early 20th Century) | Multi-step sequences, often harsh reaction conditions (e.g., high temperature, strong acids/bases). | Established fundamental routes. | Low yields, lack of stereocontrol, limited functional group tolerance. |

| 1,3-Dipolar Cycloaddition | Convergent [3+2] cycloaddition of a dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene). | High stereocontrol, direct ring formation, good functional group tolerance. | Requires specific precursors for the dipole generation. |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more reactants. | High efficiency, atom economy, operational simplicity, rapid library generation. | Substrate scope can be limited. |

| Modern Catalytic Methods | Use of transition metals or small organic molecules (organocatalysts) to facilitate cyclization. | High enantioselectivity, mild reaction conditions, low catalyst loadings. | Catalyst cost and sensitivity can be a factor. |

| Functionalization of Chiral Pool | Modification of existing chiral pyrrolidines like L-proline. | Readily available starting materials, inherent stereochemistry. | Limited to the scaffolds of available natural precursors. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPKWKHMIUWDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations Involving Ethyl 4 Phenylpyrrolidine 3 Carboxylate

Elucidation of Pyrrolidine (B122466) Ring Formation Mechanisms

The construction of the 3,4-disubstituted pyrrolidine core of Ethyl 4-phenylpyrrolidine-3-carboxylate can be achieved through several strategic cyclization reactions. The elucidation of these mechanisms often relies on a combination of experimental observations and computational studies.

The formation of the pyrrolidine ring from acyclic precursors is a common strategy, often involving intramolecular cyclization. nih.gov This can proceed through various mechanistic pathways, including nucleophilic and radical routes.

Nucleophilic Cyclization: Intramolecular nucleophilic substitution is a primary method for forming the pyrrolidine ring. This typically involves an amine attacking an electrophilic carbon center within the same molecule to forge the crucial C-N bond. For instance, the cyclization of an amino alcohol precursor can be promoted by converting the hydroxyl group into a good leaving group. organic-chemistry.org Another powerful approach is the intramolecular amination of unactivated C(sp³)-H bonds, which can be catalyzed by transition metals like copper, offering high regio- and chemoselectivity. organic-chemistry.org

A well-documented example of nucleophilic cyclization is the synthesis of Boc-protected pyrrolidine from an acyclic alcohol using sodium hydride (NaH) in dimethylformamide (DMF). nih.gov Similarly, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes represent a classic and extensively studied method for constructing the pyrrolidine skeleton, where the stereoselectivity is a key focus. researchgate.net

Radical Pathways: Visible-light photocatalysis has enabled the generation of alkyl radicals that can participate in cyclization reactions to form pyrrolidines under mild, redox-neutral conditions. organic-chemistry.org In these processes, a photocatalytically generated alkyl radical containing a pendant leaving group can react with an imine, leading to the formation of the five-membered ring. organic-chemistry.org A redox-relay mechanism, which utilizes radical intermediates for selective C-N bond cleavage and subsequent formation, has also been developed for the synthesis of pyrrolidines. organic-chemistry.org

The strategic combination of Michael addition and subsequent cyclization is a cornerstone for the synthesis of highly functionalized pyrrolidines, including pyrrolidine-3-carboxylic acid derivatives. rsc.org This approach is particularly relevant for constructing the skeleton of Ethyl 4-phenylpyrrolidine-3-carboxylate.

A key synthetic strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. rsc.org The intramolecular aza-Michael addition is another powerful alternative for pyrrolidine synthesis. rsc.orgresearchgate.net

In a related, more complex cascade, the synthesis of pyrrolidinedione derivatives has been achieved from coumarins and nitromethane (B149229). nih.govrsc.org Computational studies have elucidated the mechanism of this one-pot reaction, which involves:

Michael Addition: The process begins with the Michael addition of nitromethane to a coumarin (B35378) derivative. nih.gov The deprotonated nitromethane adds to the coumarin with a calculated energy barrier of 21.7 kJ mol⁻¹. rsc.org

Nef-Type Rearrangement: This is followed by a Nef-type rearrangement of the resulting nitromethyl group. nih.gov This step involves the migration of an oxygen atom from the nitro group. nih.govrsc.org

Cyclization: The final step is the cyclization to form the pyrrolidine ring, which is accompanied by the opening of the lactone ring of the original coumarin. nih.gov This cyclization step has a very low calculated energy barrier of 11.9 kJ mol⁻¹. rsc.org

This cascade demonstrates how multiple bond-forming events can be orchestrated to build complex heterocyclic systems efficiently.

The critical step in many pyrrolidine syntheses is the formation of the carbon-nitrogen bond that closes the ring. This can be achieved through several distinct mechanistic pathways.

Intramolecular Amination: Direct intramolecular amination of C-H bonds is an increasingly important method. Rhodium-catalyzed systems, for example, can utilize O-benzoylhydroxylamines as alkyl nitrene precursors to achieve C-H amination and form various pyrrolidines in high yields. organic-chemistry.org Similarly, iron catalysts can promote the intramolecular C-H amination of alkyl azides. organic-chemistry.org

Reductive Amination Cascades: A transaminase-triggered cascade can be employed to synthesize chiral 2-substituted pyrrolidines from ω-chloroketones. acs.org The transaminase converts the ketone to a primary amine, which then undergoes spontaneous intramolecular cyclization via nucleophilic substitution of the chloride to form the pyrrolidine ring. acs.org

Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions are versatile for C-N bond formation. For example, the carboamination of alkenes using (hetero)arylthianthrenium triflates provides a route to biologically important pyrrolidine derivatives. organic-chemistry.org Computational studies on related syntheses, such as that of pyrrolidinedione derivatives, show that when using the ethyl ester of 3-coumarin-carboxylic acid as a substrate, the intermediates and transition states are generally more stable than those with unsubstituted coumarin. rsc.org

Investigation of Functional Group Transformation Mechanisms on the Pyrrolidine Skeleton

Once the pyrrolidine ring is formed, further functionalization is often necessary. Reductive cyclization of γ-nitroketones is a widely used method to synthesize pyrroline (B1223166) N-oxides. nih.gov These intermediates are valuable because they can react with organometallic reagents to introduce a variety of substituents onto the pyrrolidine ring. nih.gov For example, the addition of ethynylmagnesium bromide to a pyrroline N-oxide bearing a carboxyethyl group has been shown to occur predominantly cis to the existing substituent, likely due to coordination of the Grignard reagent with the carboxylate anion. nih.gov Subsequent hydrogenation can then convert the newly introduced ethynyl (B1212043) moiety into an ethyl group. nih.gov This demonstrates how existing functional groups on the pyrrolidine skeleton can direct the stereochemical outcome of further transformations.

Role of Catalysis and Solvent Effects in Reaction Selectivity and Mechanism

The choice of catalyst and solvent is paramount in controlling the rate, yield, and selectivity of reactions that form and modify the pyrrolidine ring. rsc.orgresearchgate.net

Catalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. Chiral pyrrolidine-based organocatalysts are frequently used to promote enantioselective Michael additions of aldehydes to nitroolefins, proceeding through an enamine intermediate mechanism. nih.govnih.gov Kinetic studies have revealed that in some peptide-catalyzed reactions, the rate-limiting step is not the formation of the enamine, but rather the reaction of the enamine with the electrophile and the subsequent hydrolysis of the imine. nih.gov This mechanistic insight allows for significant optimization, such as reducing catalyst loading. nih.gov In the ring contraction of pyridines to form pyrrolidines, a photo-promoted process with a silylborane proceeds via a 1,2-dihydropyridine intermediate and a subsequent photochemical 1,2-silyl migration to form an azomethine ylide, which then undergoes a thermally allowed ring-closing reaction. osaka-u.ac.jp

Solvent Effects: Solvents can directly interact with catalysts, substrates, and intermediates, thereby influencing reaction rates and selectivity. researchgate.net In the organocatalytic Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, solvent screening revealed that methylcyclohexane (B89554) provided the best results in terms of yield and enantioselectivity. nih.gov In a computational study of pyrrolidinedione synthesis, including water as an explicit solvent molecule was found to lower the energy barrier for the oxygen migration (Nef-type rearrangement) step. nih.govrsc.org The polarity and basicity of the solvent can also dramatically affect enantioselectivity in catalytic reactions by influencing the geometry of the transition state. rsc.org

The table below summarizes the effect of different solvents on a representative organocatalytic Michael addition reaction.

| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Dichloromethane (CH₂Cl₂) | 80 | 72 |

| 2 | Toluene | 82 | 75 |

| 3 | Tetrahydrofuran (THF) | 75 | 68 |

| 4 | Methylcyclohexane | 85 | 81 |

| 5 | Acetonitrile (MeCN) | 65 | 55 |

| Data derived from studies on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using a pyrrolidine-based organocatalyst. nih.gov |

This data clearly illustrates that a non-polar solvent like methylcyclohexane can significantly enhance both the conversion and the stereochemical control of the reaction compared to more polar or coordinating solvents. nih.gov

Derivatization and Analog Development of Ethyl 4 Phenylpyrrolidine 3 Carboxylate

Synthesis of Structurally Modified Analogues of Ethyl 4-Phenylpyrrolidine-3-Carboxylate

The generation of a diverse library of analogs from the parent compound, ethyl 4-phenylpyrrolidine-3-carboxylate, is achieved by targeting its key reactive sites: the pyrrolidine (B122466) nitrogen, the aromatic phenyl ring, and the ethyl ester group.

The secondary amine of the pyrrolidine ring is a prime site for introducing a wide range of substituents, significantly altering the molecule's steric and electronic properties. N-alkylation and N-acylation are common strategies.

A prominent example is the synthesis of N-benzyl derivatives. The process can start from materials like (R)-styrene oxide and 3-(benzylamino)propionitrile to produce (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block. acs.orgacs.org This multi-step synthesis proceeds through an aziridinium (B1262131) ion intermediate and cyclization, ultimately yielding the N-benzylated pyrrolidine core. acs.org While this example leads to the carboxylic acid, the N-benzylation step is a crucial modification of the pyrrolidine nitrogen.

Another approach involves the reductive amination of keto esters, which can be used to form N-substituted pyrrolidines. For instance, the reaction of aldehydes and ketones with α-imino esters can be catalyzed by pyrrolidine-based catalysts to form substituted pyrrolidines. nih.gov

Table 1: Examples of N-Substitution Reactions on Pyrrolidine Scaffolds

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| (R)-styrene oxide and 3-(benzylamino)propionitrile | Multi-step synthesis via aziridinium ion | (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid | acs.orgacs.org |

| Ethyl N-phenyl-α-phenylglycinate | α,β-dichloropropionyl chloride | Ethyl cis- and trans-4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate | researchgate.net |

Synthetic strategies often involve starting with a correspondingly substituted benzaldehyde (B42025) or other phenyl-containing precursors. For example, a series of trans-N-alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides were synthesized, demonstrating the incorporation of a halogenated phenyl group. nih.gov Similarly, a process has been developed for preparing (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, where the aryl group can be substituted with one or more halogens. google.com

A C(sp³)–H activation strategy provides a powerful method for the direct arylation of the pyrrolidine ring, allowing for the introduction of variously substituted phenyl groups late in the synthesis. nih.gov This has been used to create a library of analogs with substituents at the 4'- and 5'-positions of the phenyl ring to probe interactions with glutamate (B1630785) receptors. nih.gov

Table 2: Examples of Phenyl Moiety Variations in 4-Phenylpyrrolidine Analogs

| Substituent on Phenyl Ring | Synthetic Approach | Resulting Compound Class | Reference |

|---|---|---|---|

| 4-Chloro | Synthesis from chloro-phenyl precursors | trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides | nih.gov |

| 4-Halogen | Asymmetric hydrogenation of a dihydro-1H-pyrrole precursor | (3S,4S)-1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acid | google.com |

| 4'-Carboxylic acid, 4'-amino | C(sp³)–H activation-arylation | (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | nih.gov |

The ethyl ester of ethyl 4-phenylpyrrolidine-3-carboxylate is a versatile handle for further derivatization into carboxylic acids and a wide array of amides.

Ester Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid is typically achieved under basic or acidic conditions. libretexts.org Alkaline hydrolysis, or saponification, involves heating the ester with a dilute alkali such as sodium hydroxide (B78521) solution. chemguide.co.uk This reaction is generally preferred as it is irreversible and leads to the formation of the carboxylate salt, from which the free carboxylic acid can be obtained by acidification. libretexts.orgchemguide.co.uk For example, the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid involves a final hydrolysis step using aqueous sodium hydroxide. acs.org Acid-catalyzed hydrolysis, using a dilute acid like HCl or H₂SO₄, is a reversible process where a large excess of water is used to drive the reaction toward the products, an alcohol and a carboxylic acid. libretexts.org

Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form amides. This is a common strategy to expand a compound library. For instance, a series of trans-N-alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides were synthesized to serve as ligands for the melanocortin-4 receptor. nih.gov Similarly, diversely substituted diethyl (pyrrolidin-2-yl)phosphonates have been prepared where a carboxamide group is present at the 3-position of the pyrrolidine ring. nih.gov These syntheses highlight the accessibility of the amide functionality from the pyrrolidine-3-carboxylate core.

The pyrrolidine ring in ethyl 4-phenylpyrrolidine-3-carboxylate contains multiple stereocenters, making stereocontrol a key aspect of its synthesis. Different stereoisomers can exhibit vastly different biological activities.

Stereoselective Synthesis: Several methods exist for the stereoselective synthesis of substituted pyrrolidine-3-carboxylic acids.

Asymmetric 1,3-Dipolar Cycloaddition: This is a widely used method involving azomethine ylides and olefinic dipolarophiles to produce trans-3,4-disubstituted pyrrolidines. acs.orgresearchgate.net

Asymmetric Hydrogenation: Chiral catalysts can be used for the asymmetric hydrogenation of precursors like 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid to yield the desired stereoisomer with high enantiomeric purity. google.com For example, using a Ruthenium complex with a chiral ligand like (R)-2-Furyl-MeOBIPHEP can achieve high conversion and stereoselectivity. google.com

Organocatalytic Michael Addition: Enantioselective Michael addition reactions of 4-oxo-2-enoates with nitroalkanes, catalyzed by chiral amines, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.uk

Resolution Techniques: When a synthesis produces a mixture of stereoisomers, chromatographic or crystallographic techniques are employed for their separation and characterization.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method for separating enantiomers and diastereomers. Specific HPLC conditions, including the type of column, mobile phase composition, flow rate, and detection wavelength, are optimized to resolve the different stereoisomers of pyrrolidine-3-carboxylic acid derivatives. google.com

Crystallographic Resolution: X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net By obtaining a single crystal of a pure stereoisomer, its three-dimensional structure can be elucidated, confirming the spatial arrangement of its substituents. researchgate.net

Exploration of Structure-Reactivity Relationships in Pyrrolidine-3-Carboxylate Systems (mechanistic and synthetic implications)

The chemical reactivity of the pyrrolidine-3-carboxylate scaffold is intrinsically linked to its structure, including the nature of substituents and their stereochemistry. Understanding these relationships has significant implications for both synthetic strategy and mechanistic interpretation.

The 3-carboxylic acid group plays a crucial role in the reactivity and catalytic ability of the pyrrolidine ring. In enantioselective anti-Mannich-type reactions, the presence and position of this acid group on the pyrrolidine catalyst are vital for promoting carbon-carbon bond formation and controlling both anti-selectivity and enantioselectivity. nih.gov This suggests that the carboxylate group participates directly in the transition state, likely through hydrogen bonding, to organize the reactants for a stereocontrolled outcome.

Mechanistic studies on the formation of pyrrolidines, for instance, via copper-catalyzed intramolecular C–H amination, reveal complex pathways involving different oxidation states of the metal catalyst. nih.govresearchgate.net The nature of the ligands on the catalyst and the substituents on the pyrrolidine precursor can influence the reaction mechanism, which may proceed through either two-electron or single-electron pathways. nih.gov

Kinetic studies of pyrrolidine formation, such as the 1,3-anionic cycloaddition of Schiff bases to chalcones, show that the reaction rates are sensitive to substituent groups and steric hindrance on the aromatic rings of the reactants. researchgate.net Such reactions are often considered pseudo-first order and proceed through an intermediate that undergoes intramolecular cyclization. researchgate.net The electronic properties of substituents (electron-donating vs. electron-withdrawing) on the phenyl rings can either accelerate or decelerate the rate-determining step, providing insight into the charge distribution in the transition state.

These structure-reactivity relationships are synthetically important. For example, knowledge of how substituents direct cyclization reactions allows for the regioselective synthesis of specific pyrrolidine isomers. researchgate.net By modulating the electronic and steric environment of the pyrrolidine-3-carboxylate system, chemists can control reaction outcomes, optimize yields, and design more efficient synthetic routes to complex, functionally diverse molecules.

Computational Chemistry and Theoretical Studies of Ethyl 4 Phenylpyrrolidine 3 Carboxylate Systems

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation and Energy Barriers

Density Functional Theory (DFT) has become a standard method for elucidating complex organic reaction mechanisms, offering a balance between computational cost and accuracy. For systems involving pyrrolidines, DFT is instrumental in mapping the potential energy surface of synthetic routes, such as the common [3+2] cycloaddition reactions used to form the five-membered ring.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile reveals the activation energy barriers for each step, allowing chemists to identify the rate-determining step and understand the factors that control the reaction's feasibility and speed. For instance, in the synthesis of substituted pyrrolidines, DFT can model the approach of the reactants, the formation of new covalent bonds, and the energies associated with different stereochemical pathways. acs.org

Computational studies on related catalytic cycles, such as those involving gold(I) complexes with pyrrolidinyl ligands, demonstrate how DFT can unravel the mode of action of a catalyst. acs.org Calculations can pinpoint how the catalyst activates the substrate and stabilizes the transition state, providing a rationale for the observed catalytic efficiency. Non-covalent interaction (NCI) plots, derived from DFT calculations, can further reveal subtle stabilizing interactions like hydrogen bonds or van der Waals forces that direct the reaction pathway. acs.orgnih.gov

Table 1: Hypothetical DFT-Calculated Energy Barriers for a [3+2] Cycloaddition Reaction Pathway

| Reaction Step | Species Type | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Separated azomethine ylide and alkene |

| 2 | Transition State 1 | +15.2 | Formation of the first C-C bond |

| 3 | Intermediate | -5.7 | Zwitterionic intermediate |

| 4 | Transition State 2 | +8.9 | Ring closure to form the pyrrolidine (B122466) core |

| 5 | Product | -22.4 | Final substituted pyrrolidine |

Note: This table is illustrative and represents typical data obtained from DFT calculations for reaction mechanism studies.

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidine-3-Carboxylates

The pyrrolidine ring is non-planar and flexible, capable of adopting various "envelope" and "twisted" conformations. Furthermore, the substituents—the phenyl group at C4 and the ethyl carboxylate group at C3—have their own rotational degrees of freedom. This flexibility means the molecule does not exist as a single static structure but as an ensemble of interconverting conformers. libretexts.org

Conformational analysis is the study of these different spatial arrangements and their relative energies. libretexts.orgyoutube.com Computational methods can systematically explore the potential energy surface to identify stable, low-energy conformers. This is often the first step in any detailed theoretical study, as molecular properties can be highly dependent on conformation.

Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the atomic motions of the molecule over time, often including explicit solvent molecules. acs.orgacs.org This approach is particularly valuable for understanding how the solvent influences the conformational preferences of the molecule, such as through the hydration of the carboxylate group. nih.govresearchgate.net MD simulations can reveal the time-averaged behavior of the system, the accessibility of different conformational states, and the pathways for interconversion between them, providing a more realistic representation of the molecule in solution. deakin.edu.au Advanced techniques can even augment the exploration of the conformational space to more efficiently sample relevant structures. arxiv.org

Table 2: Relative Energies of Key Conformers of a Pyrrolidine Derivative

| Conformer ID | Dihedral Angle (N1-C2-C3-C4) | Pucker Type | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 35.2° | C2-endo | 0.00 | 65.1 |

| Conf-2 | -38.1° | C3-exo | 0.55 | 25.3 |

| Conf-3 | 15.5° | Twisted (T) | 1.20 | 8.2 |

| Conf-4 | -18.9° | Twisted (T) | 1.45 | 1.4 |

Note: Data is illustrative. Relative energies and populations are typically calculated using DFT after a thorough conformational search.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential, Charge Distribution)

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Computational methods provide several ways to analyze this structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netnih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It provides an intuitive guide to a molecule's reactive sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, such as the area around the carbonyl oxygen of the ester. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. nih.govnih.gov MEP analysis is invaluable for predicting sites of protonation, hydrogen bonding, and other non-covalent interactions. nih.gov

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. researchgate.net This distribution helps to quantify the polarity of bonds and identify localized positive or negative centers, complementing the qualitative picture provided by MEP maps.

Table 3: Calculated Electronic Properties of a Pyrrolidine Derivative

| Property | Value | Interpretation |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability |

| MEP Minimum | -55.2 kcal/mol | Located on the carbonyl oxygen, indicating the primary site for electrophilic attack or hydrogen bond acceptance. nih.gov |

| MEP Maximum | +30.8 kcal/mol | Located on the pyrrolidine N-H proton, indicating the primary site for nucleophilic attack or hydrogen bond donation. |

Note: Values are representative for a generic pyrrolidine derivative and are typically calculated at a DFT level of theory.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Building upon electronic structure analysis, computational chemistry can make powerful predictions about how a molecule will behave in a chemical reaction.

Regioselectivity: In reactions where multiple products can form from attack at different positions, DFT can be used to predict the regiochemical outcome. By calculating the activation energy barriers for the transition states leading to each possible regioisomer, the favored product can be identified as the one formed via the lowest energy pathway. acs.org Analysis of local reactivity descriptors, such as Fukui functions derived from the FMOs, can also pinpoint the most reactive atoms for nucleophilic or electrophilic attack. nih.gov

Stereoselectivity: For chiral molecules like ethyl 4-phenylpyrrolidine-3-carboxylate, predicting stereoselectivity is crucial. Computational modeling can explain and predict the preference for the formation of one stereoisomer over another (e.g., cis vs. trans). This is achieved by meticulously modeling the transition states for each stereochemical pathway. The observed product ratio is generally governed by the difference in the free energies of these transition states (the Curtin-Hammett principle). Studies on enantioselective catalysis, for example, use DFT to model how a chiral catalyst interacts differently with the substrate to create energy differences between the diastereomeric transition states, thus leading to a high enantiomeric excess. acs.org

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to validate experimentally determined structures or to distinguish between possible isomers.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. researchgate.net The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov A robust workflow includes performing a thorough conformational search, optimizing the geometry of all low-energy conformers, calculating the magnetic shielding tensors for each, and finally obtaining the predicted spectrum by taking a Boltzmann-weighted average of the results. researchgate.netuncw.edu This process accounts for the molecule's flexibility and often yields results that are in excellent agreement with experimental data, aiding in complex structure assignments. github.ioconicet.gov.ar

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. nih.gov These calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). acs.org This can help in interpreting experimental spectra and understanding the electronic nature of the chromophores within the molecule.

Table 4: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Pyrrolidine Moiety

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Boltzmann Averaged) | Deviation (ppm) |

| C=O (ester) | 172.5 | 173.1 | +0.6 |

| C2 (pyrrolidine) | 58.9 | 59.5 | +0.6 |

| C3 (pyrrolidine) | 51.3 | 50.8 | -0.5 |

| C4 (pyrrolidine) | 45.8 | 46.4 | +0.6 |

| C5 (pyrrolidine) | 55.2 | 54.9 | -0.3 |

Note: This table is illustrative. The accuracy of the prediction depends on the level of theory, basis set, and proper conformational averaging. researchgate.netuncw.edu

Advanced Characterization Methodologies in Pyrrolidine 3 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of ethyl 4-phenylpyrrolidine-3-carboxylate, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the ethyl ester moiety, a characteristic quartet and triplet are observed for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively, due to spin-spin coupling. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The protons on the pyrrolidine (B122466) ring present as a series of complex multiplets at chemical shifts influenced by their position relative to the phenyl and carboxylate substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum, typically around 165-175 ppm. The carbons of the ethyl group and the saturated carbons of the pyrrolidine ring appear in the upfield region, while the aromatic carbons of the phenyl ring are observed in the approximate range of 125-145 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals. COSY experiments establish proton-proton coupling networks, confirming the connectivity within the ethyl group and the pyrrolidine ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which are crucial for connecting the ester group, the phenyl ring, and the pyrrolidine core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl 4-phenylpyrrolidine-3-carboxylate

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ester C=O | - | ~173 |

| Phenyl C (quaternary) | - | ~140 |

| Phenyl CH | ~7.2-7.4 (multiplet) | ~126-129 |

| Ester -OCH₂- | ~4.1 (quartet) | ~61 |

| Pyrrolidine CH | ~3.0-4.0 (multiplets) | ~40-60 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (GC-MS, LC-MS, HRMS, ESI+)

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and probing the structural integrity of ethyl 4-phenylpyrrolidine-3-carboxylate through fragmentation analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for its analysis. nih.govmdpi.com

Molecular Ion Confirmation: Using soft ionization techniques like Electrospray Ionization (ESI+), the protonated molecule [M+H]⁺ is readily observed, confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, adding a high degree of confidence to the compound's identity.

Fragmentation Analysis: Under harsher ionization conditions or through tandem MS (MS/MS) experiments, characteristic fragmentation patterns emerge that reflect the molecule's structure. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the elimination of an ethanol (B145695) molecule. researchgate.net Other significant fragments can arise from the cleavage of the pyrrolidine ring and the stable phenyl cation (m/z 77). The acylium ion is also a common fragment observed in the mass spectra of esters. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for Ethyl 4-phenylpyrrolidine-3-carboxylate

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 220.13 | [M+H]⁺ | Protonated Molecular Ion |

| 174.10 | [M-C₂H₅O]⁺ | Loss of ethoxy radical |

| 146.07 | [M-COOC₂H₅]⁺ | Loss of ethyl carboxylate group |

| 117.07 | [C₉H₉]⁺ | Phenylvinyl cation from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in ethyl 4-phenylpyrrolidine-3-carboxylate. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1750-1735 cm⁻¹. libretexts.org The carbon-oxygen (C-O) single bond stretch of the ester is also readily identified by strong absorptions between 1300 and 1000 cm⁻¹. libretexts.org Vibrations associated with the phenyl group include C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the pyrrolidine ring and the ethyl group are observed below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Ethyl 4-phenylpyrrolidine-3-carboxylate

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

| C=O (Ester) | Stretch | 1750-1735 |

| C=C (Aromatic) | Stretch | 1600-1450 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

For crystalline samples, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of ethyl 4-phenylpyrrolidine-3-carboxylate. This powerful technique determines precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

Crucially, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral centers, such as those at positions 3 and 4 of the pyrrolidine ring. nih.gov This is essential for understanding structure-activity relationships in drug discovery. The analysis also elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the supramolecular architecture. mdpi.comresearchgate.net The conformation of the five-membered pyrrolidine ring, often adopting an "envelope" or "twist" shape, can be precisely defined.

Synthetic Utility and Emerging Applications in Organic Chemistry

Ethyl 4-Phenylpyrrolidine-3-Carboxylate as a Chiral Building Block in Asymmetric Synthesis

The strategic value of Ethyl 4-phenylpyrrolidine-3-carboxylate in asymmetric synthesis lies in its pre-defined stereochemistry, which serves as a foundation for constructing more complex chiral molecules. As a chiral building block, its inherent stereocenters guide the formation of new stereocenters in subsequent reactions, a process known as stereochemical induction. This approach is fundamental to the efficient synthesis of enantiomerically pure compounds, which is critical in fields like medicinal chemistry where different enantiomers of a drug can have vastly different biological activities.

The synthesis of substituted pyrrolidines often involves stereoselective methods such as 1,3-dipolar cycloadditions. For instance, asymmetric 1,3-dipolar cycloadditions using chiral azomethine ylides have been developed to produce trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. researchgate.net These products can serve as key intermediates for bioactive pyrrolidines. researchgate.net The development of concise and atom-economical methods for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives has been achieved through organocatalytic enantioselective Michael addition reactions. core.ac.uk In one such method, 4-alkyl-substituted 4-oxo-2-enoates react with nitroalkanes, leading to the formation of the desired pyrrolidine (B122466) ring system in as few as two steps with high enantiomeric excess. rsc.orgoist.jpresearchgate.net

A key challenge in utilizing these building blocks is the selective functionalization of the pyrrolidine ring. Researchers have developed highly efficient and fully enantioselective strategies based on C(sp³)–H activation to create analogues of 2,3-trans-3-carboxy-3-phenyl-proline. nih.govnih.gov This methodology allows for the direct introduction of aryl groups onto the pyrrolidine core with complete control over the stereochemical outcome. nih.gov

Table 1: Examples of Asymmetric Reactions Utilizing Pyrrolidine-3-Carboxylate Scaffolds

| Reaction Type | Reactants | Catalyst/Method | Product Type | Enantiomeric Excess (ee) | Reference |

| Michael Addition | 4-Alkyl-substituted 4-oxo-2-enoates and nitroalkanes | Organocatalysis | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | Up to 97% | rsc.orgresearchgate.net |

| [3+2] Cycloaddition | Azomethine ylides and nitroalkenes | Silver Carbonate (Ag₂CO₃) | Densely substituted proline derivatives | High diastereoselectivity | acs.org |

| C(sp³)–H Activation | N-Amido-pyrrolidine and aryl iodides | Palladium Acetate (B1210297) (Pd(OAc)₂) | Arylated pyrrolidine derivatives | Fully enantioselective | nih.gov |

| Nitrile Anion Cyclization | Hindered secondary amine and acrylonitrile | 5-exo-tet cyclization | 1,3,4-trisubstituted chiral pyrrolidine | 94-99% | researchgate.net |

Applications in the Synthesis of Chiral Ligands for Organometallic Catalysis

The rigid framework of the pyrrolidine ring makes it an ideal scaffold for the design of chiral ligands used in transition-metal-catalyzed asymmetric reactions. Ethyl 4-phenylpyrrolidine-3-carboxylate can be chemically modified to incorporate coordinating atoms (e.g., phosphorus, nitrogen, or oxygen), transforming it into a molecule capable of binding to a metal center. The chirality of the pyrrolidine backbone, positioned in close proximity to the metal's active site, can effectively influence the stereochemical course of a catalyzed reaction, leading to the preferential formation of one enantiomer of the product.

The development of pyrrolidine-based organocatalysts has become a major area of research. mdpi.com These catalysts, often derived from proline or its analogues, are highly effective in a variety of transformations. mdpi.com For example, prolinamide-based organocatalysts have been synthesized from L-proline and trans-4-hydroxy L-proline and used in enantioselective reactions like the Biginelli reaction. nih.gov The strategic placement of functional groups, such as hydroxyl or amide moieties, can create additional hydrogen-bonding interactions that enhance stereoselectivity. nih.gov

While much focus has been on proline-derived organocatalysts, the principles extend to ligands for organometallic catalysis. The pyrrolidine scaffold from Ethyl 4-phenylpyrrolidine-3-carboxylate can be elaborated into P,N-ligands (containing phosphorus and nitrogen donors) or N,N-ligands, which are widely used in asymmetric hydrogenations, cross-coupling reactions, and other C-C bond-forming transformations. The phenyl group at the 4-position and the ester at the 3-position provide synthetic handles for these modifications, allowing for fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Precursors for Complex Heterocyclic Systems and Natural Product Analogues

The synthetic utility of Ethyl 4-phenylpyrrolidine-3-carboxylate extends to its role as a starting material for the construction of more complex molecular architectures. The pyrrolidine ring is a core feature of many biologically active natural products, and this building block provides an efficient entry point into their synthesis. By leveraging the existing stereochemistry and functional groups of the molecule, chemists can elaborate the structure through ring-forming reactions, functional group interconversions, and coupling reactions to build intricate heterocyclic systems.

For example, pyrrolidine derivatives are key precursors for creating analogues of ionotropic glutamate (B1630785) receptor (iGluR) antagonists. nih.govnih.gov An extensive structure-activity relationship (SAR) study involved the synthesis of 40 new analogues based on a 3-carboxy-3-phenyl-proline scaffold, demonstrating the importance of this core in medicinal chemistry. nih.govnih.gov The synthesis of these complex molecules often relies on advanced methods like the C(sp³)-H activation strategy, which allows for the coupling of highly functionalized aryl iodides to the pyrrolidine ring. nih.gov

Furthermore, stereoselective syntheses starting from simple sugars like D-mannose or D-ribose can yield 3,4-dihydroxypyrrolidine derivatives, which are analogues of natural iminosugars and can act as potent enzyme inhibitors. nih.gov The conjugate addition of ammonia (B1221849) or other nitrogen nucleophiles to unsaturated ester precursors is a key strategy in forming the pyrrolidine ring in these syntheses. nih.gov These examples underscore how a relatively simple precursor like Ethyl 4-phenylpyrrolidine-3-carboxylate can be a critical starting point for accessing structurally diverse and biologically relevant molecules.

Table 2: Complex Molecules Derived from Pyrrolidine Precursors

| Precursor Type | Synthetic Target | Key Synthetic Strategy | Biological Relevance/Application | Reference |

| 3-Carboxy-3-phenyl-proline scaffold | Novel iGluR Antagonists | C(sp³)-H activation-arylation | Neuroscience tool compounds, potential therapeutics | nih.gov |

| N-tert-Butanesulfinylazadienes | Densely substituted pyrrolidines | [3+2] Cycloaddition | Organocatalysts, complex building blocks | acs.org |

| D-Mannose, D-Ribose | 3,4-Dihydroxypyrrolidine derivatives | Conjugate addition of ammonia | Glycosidase inhibitors | nih.gov |

| 2-alkynylanilines | Indolo[1,2-b]isoquinolines | Tandem C-N/C-C bond formation | Scaffolds in medicinal chemistry | acs.org |

Development of Novel Synthetic Reagents and Methodologies Utilizing Pyrrolidine-3-Carboxylates

The pursuit of efficient routes to synthetically valuable molecules like Ethyl 4-phenylpyrrolidine-3-carboxylate often drives the development of new chemical reactions and methodologies. The challenges associated with controlling stereochemistry and regioselectivity in the synthesis of substituted pyrrolidines have spurred significant innovation in organic chemistry. mdpi.com

A prominent example is the advancement in organocatalytic asymmetric Michael additions. The need for enantiomerically pure pyrrolidine-3-carboxylic acid derivatives led to the discovery of highly selective catalyst systems for the reaction between enoates and nitroalkanes. core.ac.ukoist.jp These methods provide a short, simple, two-step synthesis using readily available starting materials, overcoming the time-consuming and complex pathways of previous methods. oist.jp

Another area of innovation is the use of C-H activation. The development of palladium-catalyzed C(sp³)-H activation-arylation offers a powerful and efficient strategy for creating 3,4-disubstituted pyrrolidines with full enantiocontrol. nih.gov This approach avoids the need for pre-functionalized substrates, making the synthesis more atom-economical and streamlined. nih.gov

Furthermore, the chemistry of azomethine ylides in 1,3-dipolar cycloaddition reactions has been refined to allow for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The use of N-tert-butanesulfinylimines as activating groups and silver catalysts has enabled the creation of proline derivatives with up to four contiguous stereocenters in a single step. acs.org These methodological advancements, driven by the importance of the pyrrolidine-3-carboxylate core, have enriched the toolkit of synthetic organic chemists, enabling the construction of increasingly complex molecules with greater precision and efficiency.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 4-phenylpyrrolidine-3-carboxylate?

Answer: The synthesis typically involves cyclocondensation or multi-step esterification reactions. For example:

- Cyclocondensation : Reacting precursors like ethyl cyanoacrylate derivatives with hydrazines or amines under reflux conditions in alcoholic solvents (e.g., ethanol) to form the pyrrolidine core .

- Esterification : Introducing the ethyl ester group via reaction with ethyl chloroformate or acid-catalyzed esterification of carboxylic acid intermediates .

- Purification : Recrystallization (e.g., using ethanol or DCM/hexane mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) are standard for isolating high-purity products .

Q. What spectroscopic and crystallographic techniques are used to characterize Ethyl 4-phenylpyrrolidine-3-carboxylate?

Answer:

- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in DMSO-d6) confirm proton environments and carbon frameworks, with characteristic shifts for the ester carbonyl (~165-170 ppm) and pyrrolidine ring protons .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H] or [M–H] ions matching theoretical values) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths, angles, and stereochemistry. For example, dihedral angles between the phenyl and pyrrolidine rings can be determined .

Advanced Research Questions

Q. How can researchers optimize reaction yields for Ethyl 4-phenylpyrrolidine-3-carboxylate synthesis?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to balance reaction rate and byproduct formation .

- Temperature Control : Use microwave-assisted synthesis for faster, higher-yield reactions .

- Reaction Monitoring : Employ TLC (Rf tracking) or HPLC (retention time analysis) to assess intermediate conversion and purity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

- Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis to rule out impurities affecting bioassays .

- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Dose-Response Studies : Perform IC₅₀ determinations across multiple replicates to identify reproducible trends .

- Mechanistic Follow-Up : Combine in vitro assays (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to validate target interactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of Ethyl 4-phenylpyrrolidine-3-carboxylate derivatives?

Answer:

- Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like –CF₃) or ester group (e.g., methyl vs. ethyl) to assess effects on solubility and bioactivity .

- Stereochemical Analysis : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) and compare their pharmacological profiles .

- Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify critical functional groups (e.g., ester carbonyl, pyrrolidine nitrogen) for target binding .

Q. How can computational methods enhance the study of Ethyl 4-phenylpyrrolidine-3-carboxylate?

Answer:

- DFT Calculations : Gaussian or ORCA software predicts optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to explain reactivity .

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., with GROMACS) under physiological conditions .

- ADMET Prediction : SwissADME or pkCSM models estimate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

Answer:

- Crystallographic Validation : Compare experimental X-ray data (e.g., CCDC entries) with in-house results to identify polymorphic forms .

- NMR Solvent Calibration : Ensure deuterated solvent peaks (e.g., DMSO-d6 at 2.50 ppm) are correctly referenced .

- Interlab Calibration : Cross-validate instruments (e.g., NMR, MS) using certified standards (e.g., ethylbenzene for GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.